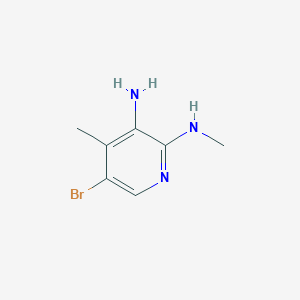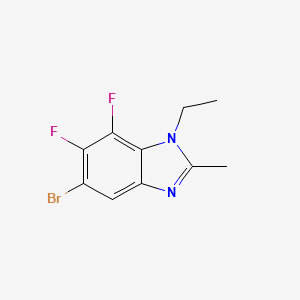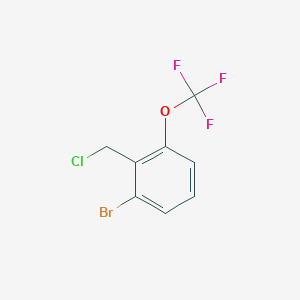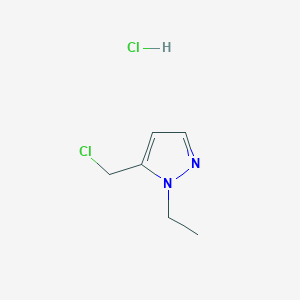
5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
Overview
Description
5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-pyrazole. This can be achieved through the reaction of 1-ethyl-1H-pyrazole with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the chloromethylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions can produce pyrazole carboxylic acids or other oxidized forms.
- Reduction reactions result in reduced pyrazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-ethyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-methyl-1-ethyl-1H-pyrazole:
5-(bromomethyl)-1-ethyl-1H-pyrazole: Similar structure but with a bromomethyl group, which can undergo similar but slightly different chemical reactions compared to the chloromethyl derivative.
Uniqueness: 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-6(5-7)3-4-8-9;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNQQPMQRHJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


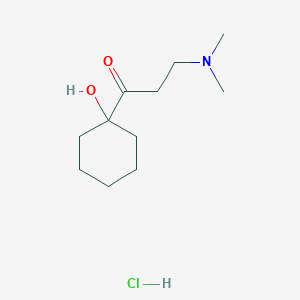
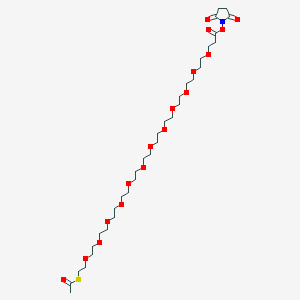
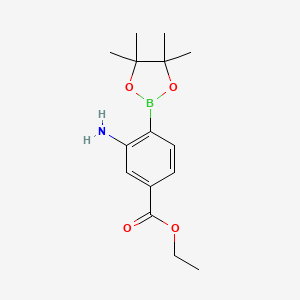
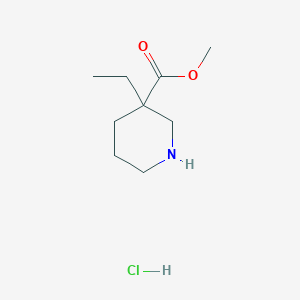
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
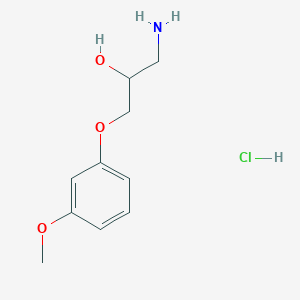
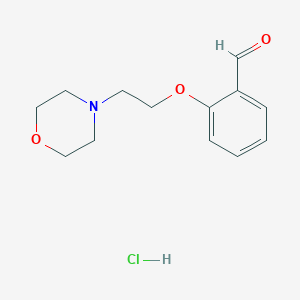

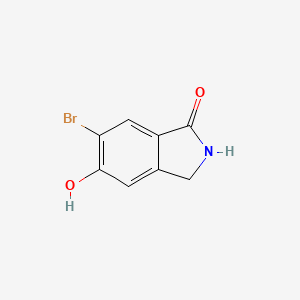
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
